![molecular formula C11H20N2O B13194617 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one is a chemical compound known for its unique spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diaza compound with a ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a covalent inhibitor of the KRAS G12C protein, showing promise in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily through covalent binding to the KRAS G12C protein. This binding occurs at a mutated cysteine residue, leading to inhibition of the protein’s activity. The inhibition of KRAS G12C disrupts downstream signaling pathways involved in cellular proliferation and survival, making it a potential therapeutic agent for cancers driven by this mutation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Shares the spirocyclic core but has different substituents
Uniqueness
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one is unique due to its specific functional groups and its ability to covalently bind to the KRAS G12C protein. This specificity makes it a valuable compound in medicinal chemistry for targeted cancer therapies .
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-11(8-13)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
JGMARSWOXSPWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CC2(C1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)

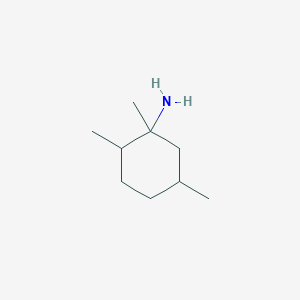
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

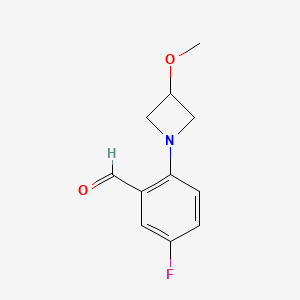
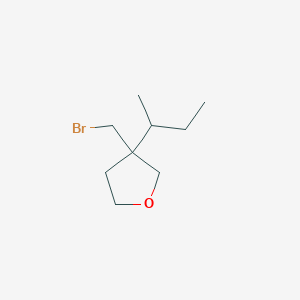
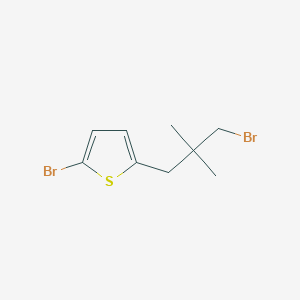
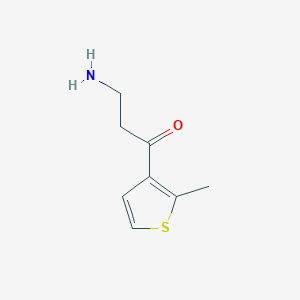
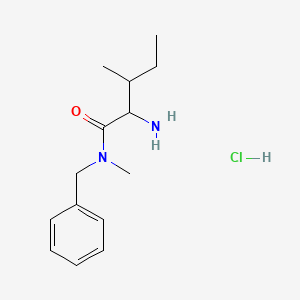
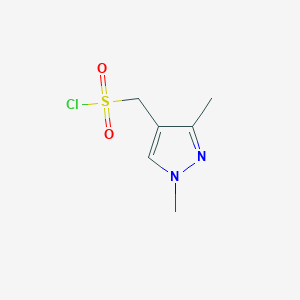
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
